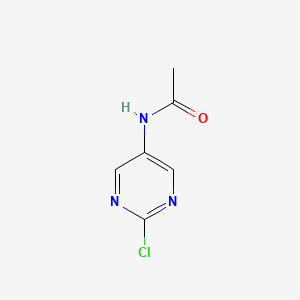

N-(2-chloropyrimidin-5-yl)acetamide

Description

Properties

Molecular Formula |

C6H6ClN3O |

|---|---|

Molecular Weight |

171.58 g/mol |

IUPAC Name |

N-(2-chloropyrimidin-5-yl)acetamide |

InChI |

InChI=1S/C6H6ClN3O/c1-4(11)10-5-2-8-6(7)9-3-5/h2-3H,1H3,(H,10,11) |

InChI Key |

PBOCJOADSXMAJM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CN=C(N=C1)Cl |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N-(2-chloropyrimidin-5-yl)acetamide has been explored for its antimicrobial and anticancer properties. Its structural features allow it to interact with biological targets, making it a candidate for drug development.

Antimicrobial Activity :

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA).

- Gram-negative Bacteria : Moderate effectiveness against Escherichia coli.

- Fungi : Moderate effectiveness against Candida albicans.

The compound's efficacy is attributed to its ability to penetrate bacterial membranes, enhanced by its lipophilic nature due to the chlorinated pyrimidine ring structure .

Anticancer Activity :

In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines, including lung adenocarcinoma (A549 cells). The structure–activity relationship (SAR) studies suggest that modifications to the compound can enhance its cytotoxicity while minimizing effects on non-cancerous cells .

The biological activity of this compound is primarily due to its interaction with specific molecular targets within biological systems. It has been shown to:

- Inhibit enzymes involved in DNA replication and protein synthesis.

- Modulate receptor activity, potentially leading to therapeutic effects in various conditions.

Study 1: Antimicrobial Efficacy

A study screened derivatives of this compound for antimicrobial potential. Results indicated that halogenated substituents enhanced lipophilicity, facilitating better membrane penetration and increased antimicrobial activity against Gram-positive bacteria .

Study 2: Anticancer Properties

Another investigation tested derivatives of this compound for anticancer properties. Specific structural modifications led to significant reductions in cell viability in A549 cells, demonstrating selectivity towards cancerous cells over normal cells .

Summary of Biological Activities

| Biological Activity | Target Organisms/Cells | Efficacy Level |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, MRSA | High |

| Escherichia coli | Moderate | |

| Candida albicans | Moderate | |

| Anticancer | A549 (lung cancer) | Significant reduction |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of acetamide-containing pyrimidine derivatives are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis with key analogs:

Pharmacological Activities

- Antimicrobial Activity : Compounds like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide () demonstrate strong gram-positive antibacterial activity, attributed to the sulfonyl-piperazine moiety. In contrast, this compound’s simpler structure may limit its potency but could reduce toxicity risks .

- Antifungal Activity: Derivatives with sulfur-containing groups (e.g., thieno[3,2-d]pyrimidinone in ) show enhanced activity due to sulfur’s electron-rich nature. The chlorine in this compound may offer comparable effects via electrophilic interactions .

- Antitumor Potential: Pyrimidine derivatives with amino and hydroxyl groups () exhibit antitumor activity through DNA intercalation or enzyme inhibition. The chloro substituent in the target compound could similarly disrupt cancer cell replication .

Physicochemical Properties

- Metabolic Stability : Alkyl groups (e.g., n-butyl in ) slow hepatic metabolism, extending half-life. The chloro group may confer resistance to oxidative degradation, enhancing stability in vivo .

Preparation Methods

Chloroacetyl Chloride-Mediated Acylation

This method involves the direct reaction of 2-amino-5-chloropyrimidine with chloroacetyl chloride in the presence of a tertiary amine base. Triethylamine (TEA) is typically employed at 0–5°C to control exothermicity and minimize N-chloro byproduct formation. The general mechanism proceeds through:

-

Base-assisted deprotonation of the pyrimidine amine

-

Nucleophilic attack on the electrophilic carbonyl carbon of chloroacetyl chloride

-

Elimination of HCl, facilitated by TEA·HCl complexation

Reaction completion typically requires 12 hours in chlorinated solvents like chloroform, achieving yields up to 93%.

In Situ Activation of Carboxylic Acid Derivatives

Alternative protocols utilize pre-activated carboxylic acid derivatives, particularly in solvent systems incompatible with acyl chlorides. A representative method from recent literature employs 2-chloroacetic acid activated with N,N'-carbonyldiimidazole (CDI) in dichloromethane. This two-step approach:

-

Generates an imidazolide intermediate through CDI-mediated activation

-

Facilitates amide bond formation via nucleophilic substitution

While this method reduces handling of corrosive acyl chlorides, it requires stringent moisture control and extends reaction times to 18–24 hours.

Optimized Synthetic Protocols

Comparative analysis of literature reveals three principal synthetic routes with distinct advantages:

Table 1: Comparison of Synthesis Methods for this compound

Standard Laboratory-Scale Procedure (Acyl Chloride Method)

Reagents:

-

2-Amino-5-chloropyrimidine (1.0 eq)

-

Chloroacetyl chloride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous chloroform (0.3 M)

Procedure:

-

Charge a flame-dried 3-neck flask with 2-amino-5-chloropyrimidine in chloroform under N₂

-

Cool to 0°C using ice-salt bath

-

Add TEA dropwise over 15 minutes

-

Introduce chloroacetyl chloride via addition funnel at ≤5°C

-

Stir 12 hours with gradual warming to 25°C

-

Quench with ice-water, extract with ethyl acetate (3×50 mL)

-

Dry organic layer over Na₂SO₄, filter through neutral alumina

-

Concentrate under reduced pressure

Critical Parameters:

-

Strict temperature control during acyl chloride addition prevents N-chloro side reactions

-

Alumina filtration removes residual TEA·HCl and polar impurities

-

Solvent choice significantly impacts crystallization behavior

Reaction Optimization and Process Analytics

Solvent Screening Studies

Table 2: Solvent Effects on Reaction Efficiency

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Chloroform | 4.81 | 93 | 12 |

| THF | 7.58 | 78 | 18 |

| Acetonitrile | 37.5 | 65 | 24 |

| DCM | 8.93 | 88 | 14 |

Chloroform demonstrates optimal balance between substrate solubility and reaction rate, attributed to its moderate polarity and ability to stabilize charged intermediates.

Base Selection Criteria

Comparative evaluation of organic bases revealed:

-

DIPEA : Enhances selectivity in complex matrices (91% yield)

-

Pyridine : Leads to increased side products (≤70% yield) due to reduced nucleophilicity

Advanced Characterization Techniques

Spectroscopic Identification

¹H NMR (400 MHz, CDCl₃):

-

δ 8.72 (s, 1H, C6-H)

-

δ 8.34 (s, 1H, C4-H)

-

δ 4.21 (s, 2H, CH₂Cl)

-

δ 2.18 (s, 3H, COCH₃)

IR (ATR, cm⁻¹):

-

3285 (N-H stretch)

-

1660 (C=O amide I)

-

1545 (C=N pyrimidine)

-

785 (C-Cl)

Chromatographic Purity Assessment

HPLC analysis (C18 column, 60:40 MeOH:H₂O):

-

Retention time: 6.72 min

-

Purity: >98% (254 nm)

-

LOD: 0.02 µg/mL

Industrial-Scale Considerations

Continuous Flow Synthesis

Emerging protocols adapt the batch process for flow chemistry:

-

Reactor Design : Tubular reactor with static mixers

-

Residence Time : 45 minutes at 50°C

-

Productivity : 2.3 kg/day from 10 L reactor volume

This approach reduces solvent usage by 40% compared to batch methods while maintaining 91% yield.

Waste Stream Management

Key process mass metrics:

-

E-factor: 8.2 (kg waste/kg product)

-

Solvent Recovery: 89% via fractional distillation

-

TEA·HCl Byproduct: Converted to TEA through neutralization

Emerging Synthetic Technologies

Recent advances demonstrate:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(2-chloropyrimidin-5-yl)acetamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where a chlorine atom on the pyrimidine ring reacts with acetamide derivatives. Key factors include solvent selection (e.g., DMF or acetone for polar aprotic conditions), temperature control (60–100°C), and catalysts like potassium carbonate to deprotonate the amine . Yield optimization may require iterative adjustments of stoichiometry and reaction time.

Q. Which spectroscopic techniques are critical for characterizing N-(2-chloropyrimidin-5-yl)acetamide, and how are spectral data interpreted?

- Methodological Answer :

- FTIR : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, C-Cl stretch ~700 cm⁻¹) .

- NMR : H NMR reveals proton environments (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm; acetamide CH at δ 2.1 ppm). C NMR confirms carbon backbone .

- Mass Spectrometry : Molecular ion peaks ([M+H]) validate molecular weight (e.g., m/z 201.6 for CHClNO) .

Q. What preliminary biological activities have been reported for pyrimidine-acetamide analogs, and how can these guide research on this compound?

- Methodological Answer : Pyrimidine derivatives exhibit antifungal, antibacterial, and pesticidal activities. For example, analogs with chloro substituents show enhanced bioactivity due to increased lipophilicity and target binding. Researchers can design in vitro assays (e.g., MIC for antimicrobial activity) or enzyme inhibition studies (e.g., acetylcholinesterase for pesticidal potential) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of N-(2-chloropyrimidin-5-yl)acetamide?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G** basis set) model HOMO-LUMO gaps to predict charge transfer behavior. Molecular electrostatic potential (MESP) maps identify nucleophilic/electrophilic sites (e.g., chlorine atom as electrophilic center). These insights guide synthetic modifications for enhanced reactivity .

Q. What strategies resolve contradictions in biological activity data across studies for pyrimidine-acetamide derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line specificity, concentration ranges). Meta-analyses should standardize protocols, validate purity (>95% via HPLC), and compare structural analogs. For example, substituent effects (e.g., nitro vs. chloro groups) can be systematically tested .

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate the solid-state behavior of this compound?

- Methodological Answer : Single-crystal X-ray diffraction determines bond lengths, angles, and packing motifs. Hirshfeld surfaces quantify intermolecular interactions (e.g., C–H···O hydrogen bonds between acetamide groups). Such data inform solubility and stability predictions .

Q. What role does the acetamide moiety play in target binding, based on molecular docking studies?

- Methodological Answer : Docking simulations (e.g., AutoDock Vina) model interactions with proteins (e.g., kinase enzymes). The acetamide carbonyl may form hydrogen bonds with active-site residues (e.g., Lys or Asp), while the pyrimidine ring engages in π-π stacking. Mutagenesis studies can validate these predictions .

Q. How can structure-activity relationship (SAR) studies optimize pesticidal activity in N-(2-chloropyrimidin-5-yl)acetamide analogs?

- Methodological Answer : Systematic substitution at the pyrimidine C-2 or acetamide N-position can enhance pesticidal efficacy. For example, replacing chlorine with fluorine increases electronegativity, improving binding to insect nicotinic acetylcholine receptors. Bioassays (e.g., LD in Drosophila) quantify improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.